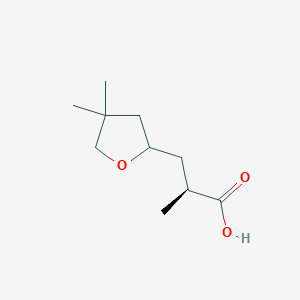
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, also known as DMOA-PA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential as a drug delivery system.
Mechanism of Action
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid may alter gene expression patterns and ultimately lead to changes in cellular function.
Biochemical and Physiological Effects:
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating that it may have potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it may not be suitable for use in certain experiments due to its specific mechanism of action and biochemical effects.
Future Directions
There are several future directions for research involving (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid. One area of interest is the development of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in treating various types of cancer. Another area of interest is the use of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a tool to study the role of HDACs in various biological processes. Additionally, future research could focus on the development of new synthetic analogues of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid with improved efficacy and safety profiles.
Synthesis Methods
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis process typically involves the reaction of 2-methylpropanoic acid with 4,4-dimethyloxolane in the presence of a strong acid catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

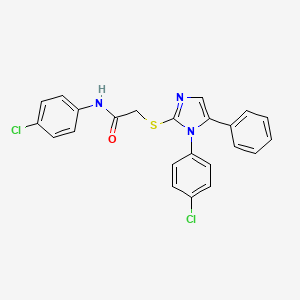

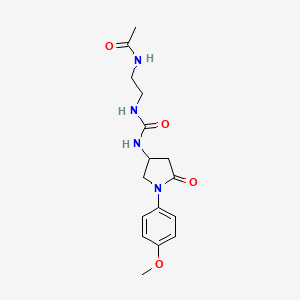
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
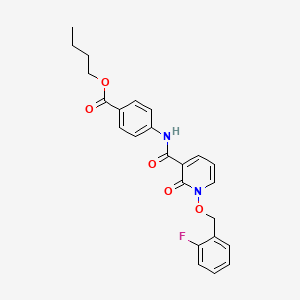
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)
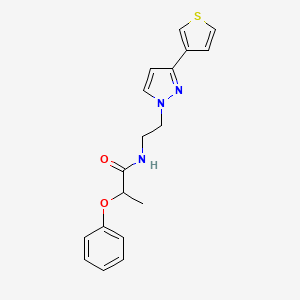
![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
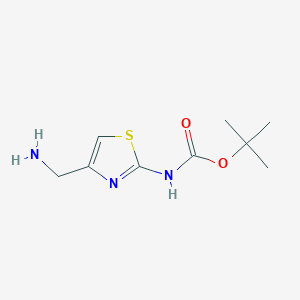
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2965524.png)